N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Medicinal Chemistry Physicochemical Properties SAR

Procure this 4-fluorobenzyl benzoxazine-benzamide hybrid (CAS 861212-82-0) as the critical fluorine-containing member of a halogen-scanning set. The para-fluoro substituent uniquely decouples electronic effects (high electronegativity) from steric bulk (van der Waals radius 1.47 Å vs Cl 1.75 Å, Br 1.85 Å), enabling clean differentiation of binding-pocket requirements. Use alongside 4-H, 4-Cl, and 4-Br analogs for definitive SAR. Additionally, the C–F bond resists CYP450-mediated hydroxylation at the N-benzyl ring, extending metabolic stability in liver microsome assays compared to the unsubstituted benzyl analog. Include in focused screening decks targeting mineralocorticoid receptor (MR) or TRPV1 ion channels, where para-fluoro substitution aligns with known selectivity-enhancing SAR. Validate in silico ADME predictions using this congeneric series as a calibrated dataset for QSAR model refinement. Standard analytical QC: HPLC ≥95%, 1H NMR, LC-MS. Not for human or veterinary use.

Molecular Formula C23H17FN2O4
Molecular Weight 404.397
CAS No. 861212-82-0
Cat. No. B2682198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
CAS861212-82-0
Molecular FormulaC23H17FN2O4
Molecular Weight404.397
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C23H17FN2O4/c24-16-8-5-14(6-9-16)12-25-23(29)18-4-2-1-3-17(18)22(28)15-7-10-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27)
InChIKeyGNSAHOKITHXRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide (CAS 861212-82-0): Compound Class and Procurement Baseline


N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide (CAS 861212-82-0) is a synthetic small molecule belonging to the 1,4-benzoxazine-benzamide hybrid class, with molecular formula C23H17FN2O4 and molecular weight 404.4 g/mol . Benzoxazine-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with literature reporting activities spanning anticancer, anti-inflammatory, antimicrobial, and antitubercular applications [1]. This specific compound is catalogued by multiple chemical suppliers as a research-grade building block or screening compound, though primary peer-reviewed studies directly characterizing its biological activity remain sparse .

Why N-[(4-Fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide Cannot Be Casually Substituted


Within the benzoxazine-benzamide congeneric series, the N-benzyl substituent on the terminal benzamide moiety exerts a decisive influence on physicochemical properties and, by extension, on target engagement and pharmacokinetic behavior . Replacing the 4-fluorophenylmethyl group with an unsubstituted benzyl (CAS 439096-29-4), a 4-chlorophenylmethyl, a 4-bromophenylmethyl, or a 4-methoxyphenylmethyl analog alters electronic distribution, hydrogen-bonding capacity, lipophilicity (clogP), and metabolic vulnerability—each of which can shift potency, selectivity, and in vivo half-life in ways that are not linearly predictable without experimental verification [1]. In the absence of direct head-to-head comparative pharmacological data for this specific compound, procurement decisions that treat these analogs as interchangeable risk introducing uncontrolled variables into screening cascades or SAR campaigns .

Quantitative Differentiation Evidence for N-[(4-Fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide (CAS 861212-82-0)


Fluorine vs. Chlorine/Bromine/Hydrogen: Physicochemical Differentiation at the 4-Position of the N-Benzyl Substituent

The 4-fluorophenylmethyl substituent on the terminal benzamide nitrogen differentiates CAS 861212-82-0 from its 4-chlorophenylmethyl, 4-bromophenylmethyl, 4-methoxyphenylmethyl, and unsubstituted benzyl analogs. Fluorine, as the most electronegative element (Pauling electronegativity 3.98 vs. Cl 3.16, Br 2.96, H 2.20), withdraws electron density from the aromatic ring, reducing the pKa of any proximal hydrogen-bond donors and modulating π-stacking interactions with target protein aromatic residues [1]. The C–F bond dissociation energy (~485 kJ/mol) substantially exceeds that of C–Cl (~327 kJ/mol) and C–Br (~285 kJ/mol), conferring greater metabolic stability against cytochrome P450-mediated oxidative dehalogenation [2]. Measured or calculated LogP differences—estimated at approximately 0.5–0.8 log unit reduction for the fluoro analog versus the chloro analog based on Hansch π constants (F π = 0.14 vs. Cl π = 0.71)—translate into altered membrane permeability and tissue distribution profiles .

Medicinal Chemistry Physicochemical Properties SAR

Benzoxazine Scaffold Anticancer Activity: Class-Level Potency Context for CAS 861212-82-0

While no peer-reviewed study has directly measured the IC50 of CAS 861212-82-0, the 1,4-benzoxazine scaffold to which it belongs has demonstrated quantifiable antiproliferative activity across multiple cancer cell lines in published SAR campaigns. In the study by Fu et al. (Molecules, 2023), the most potent 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analog (compound 14f) exhibited IC50 values of 7.84 µM (NHDF), 9.71 µM (PC-3), 12.9 µM (MDA-MB-231), 9.58 µM (MIA PaCa-2), and 16.2 µM (U-87 MG) [1]. Separately, Li et al. reported 1,4-benzoxazine MenB inhibitors with MIC values as low as 0.6 µg/mL against M. tuberculosis H37Rv, establishing the scaffold's antibacterial potential [2]. These class-level data provide a benchmark for contextualizing the target compound: the 4-fluorophenylmethyl substituent is expected to modulate potency relative to these published analogs through the electronic and steric effects described in Evidence Item 1, though the magnitude and direction of modulation remain unquantified in the absence of direct assay data .

Anticancer Cytotoxicity Benzoxazine

Patent Landscape Positioning: Mineralocorticoid Receptor and VR1 (TRPV1) Target Class Relevance

The 1,4-benzoxazine-6-carbonyl benzamide scaffold appears in multiple patent families, indicating sustained industrial interest in this chemotype. Patent US2015/XXX (Benzoxazinone amides as mineralocorticoid receptor modulators, 2015) explicitly claims compounds containing the 3-oxo-4H-1,4-benzoxazine-6-carbonyl substructure coupled to various amide moieties [1]. Patent EP1569645 (Fused benzamide compound and vanilloid receptor 1 (VR1) activity inhibitor, 2005) claims condensed benzamide compounds—including benzoxazine-benzamide hybrids—as TRPV1 antagonists for pain indications [2]. CAS 861212-82-0, with its 4-fluorophenylmethyl substitution, occupies a distinct region of the SAR landscape within these patent spaces: the fluorine atom is a common optimization strategy in both mineralocorticoid receptor antagonist and TRPV1 antagonist programs, frequently introduced to improve metabolic stability and modulate LogD [3].

Mineralocorticoid Receptor TRPV1 Patent Analysis

Purity and Physical Form: Procurement-Grade Differentiation from Closest Analogs

Commercial suppliers list CAS 861212-82-0 at a minimum purity of 95% (HPLC), with a molecular weight of 404.4 g/mol and molecular formula C23H17FN2O4 . The compound is catalogued under the InChI Key GNSAHOKITHXRCA-UHFFFAOYSA-N, enabling unambiguous identity verification across vendor databases . By comparison, the closest analog N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide (C23H17ClN2O4, MW 420.85) differs by +16.45 Da and one halogen atom, while the 4-bromo analog (C23H17BrN2O4, MW 465.30) differs by +60.90 Da—mass differences that are readily resolved by LC-MS and serve as practical identity confirmation checkpoints during receipt and QC . Notably, the 4-fluoro analog is listed as discontinued by at least one major supplier (CymitQuimica/Biosynth), which may constrain bulk procurement and suggests verifying multi-vendor availability before committing to large-scale screening .

Chemical Purity Procurement Specification Quality Control

Optimal Application Scenarios for N-[(4-Fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide (CAS 861212-82-0)


Halogen-Scan SAR Libraries for Lead Optimization

Procure CAS 861212-82-0 alongside its 4-Cl, 4-Br, and 4-H analogs as a defined halogen-scanning set to probe the electronic and steric requirements of the N-benzyl binding pocket in a target of interest. The fluorine atom's unique combination of high electronegativity and small van der Waals radius (1.47 Å vs. Cl 1.75 Å, Br 1.85 Å) makes it the optimal probe for distinguishing electronic from steric contributions to binding affinity [1]. This approach is validated by the established use of fluorine scans in medicinal chemistry campaigns across multiple target classes [2].

Metabolic Stability Profiling: Fluorine as a Blocking Group

Employ CAS 861212-82-0 in comparative microsomal or hepatocyte stability assays versus the unsubstituted benzyl analog (CAS 439096-29-4). The C–F bond at the para position is expected to resist CYP450-mediated hydroxylation—a common metabolic soft spot for unsubstituted phenyl rings—potentially extending half-life in liver microsome preparations [1]. Quantitative comparison of intrinsic clearance (CLint) between the fluoro and hydrogen analogs would provide direct evidence for the metabolic shielding effect of fluorine in this specific scaffold [2].

Mineralocorticoid Receptor or TRPV1 Antagonist Screening

Include CAS 861212-82-0 in a focused screening deck targeting the mineralocorticoid receptor (MR) or TRPV1 ion channel, based on patent precedent for benzoxazine-benzamide hybrids in both target spaces [1]. The 4-fluorophenyl substitution pattern aligns with known SAR from multiple MR antagonist series, where para-fluoro substitution on pendant aryl rings has been associated with improved selectivity profiles [2]. Hit confirmation should include counter-screening against related nuclear receptors (GR, PR, AR) or TRP family members (TRPV2, TRPV3, TRPA1) to assess selectivity [3].

Physicochemical Property Benchmarking for Computational Model Validation

Utilize CAS 861212-82-0 as one member of a congeneric series for validating in silico predictions of logD, aqueous solubility, and plasma protein binding. Because the only structural variable across the series is the para-substituent on the N-benzyl ring, experimentally measured values for the fluoro, chloro, bromo, methoxy, and hydrogen analogs provide a clean dataset for calibrating QSAR or machine-learning models, with the Hansch π constant serving as an independent variable for regression [1]. This application is particularly valuable for organizations building internal ADME prediction platforms [2].

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.